molecular formula C15H22N2O4S B1400598 Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate CAS No. 1101856-88-5

Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate

Cat. No.: B1400598
CAS No.: 1101856-88-5
M. Wt: 326.4 g/mol
InChI Key: INAGTRLHTMQLSC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that features a thieno[3,2-c]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino group enhances its stability and makes it a valuable intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate typically involves multi-step proceduresThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and reagents like lithium amide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control temperature, pressure, and reaction time precisely. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The Boc group helps in stabilizing the compound and facilitating its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of the Boc protecting group. This makes it particularly useful in synthetic chemistry for the preparation of various derivatives and analogs .

Properties

IUPAC Name

5-O-tert-butyl 3-O-ethyl 2-amino-6,7-dihydro-4H-thieno[3,2-c]pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-5-20-13(18)11-9-8-17(14(19)21-15(2,3)4)7-6-10(9)22-12(11)16/h5-8,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAGTRLHTMQLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CN(CC2)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate
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Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate
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Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate
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Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate
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Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate
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Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate

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